molecular formula C15H13Cl2NO2 B404140 3,4-dichloro-N-(2-ethoxyphenyl)benzamide

3,4-dichloro-N-(2-ethoxyphenyl)benzamide

Cat. No.: B404140
M. Wt: 310.2g/mol
InChI Key: RQVYDNLRQZGDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-N-(2-ethoxyphenyl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and an N-linked 2-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from other N-substituted benzamide analogs.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2g/mol

IUPAC Name

3,4-dichloro-N-(2-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

RQVYDNLRQZGDNU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities among 3,4-dichloro-N-(2-ethoxyphenyl)benzamide and related compounds:

Compound Name N-Substituent Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound 2-ethoxyphenyl 3,4-dichloro C₁₅H₁₃Cl₂NO₂ ~310.17 -
AH-7921 [1-(dimethylamino)cyclohexyl]methyl 3,4-dichloro C₁₆H₂₂Cl₂N₂O 343.27
U-47700 2-(dimethylamino)cyclohexyl 3,4-dichloro C₁₆H₂₄Cl₂N₂O 343.28
3,4-Dichloro-N-(2-hydroxyethyl)benzamide 2-hydroxyethyl 3,4-dichloro C₉H₉Cl₂NO₂ 234.08
3,4-Dichloro-N-(2,5-dimethoxyphenyl)benzamide 2,5-dimethoxyphenyl 3,4-dichloro C₁₅H₁₃Cl₂NO₃ 326.17

Structural Insights :

  • AH-7921 and U-47700: Both feature a cyclohexylmethyl or cyclohexyl group with dimethylamino substitution, critical for μ-opioid receptor binding .
  • This compound: The ethoxy group may influence lipophilicity and metabolic stability compared to amino-substituted analogs.
  • Hydroxyethyl and Dimethoxyphenyl Derivatives : Polar substituents (e.g., -OH, -OCH₃) reduce CNS penetration but may alter solubility and metabolic pathways .

Pharmacological Activity and Receptor Affinity

Compound Opioid Receptor Activity (μ/κ Selectivity) Analgesic Potency (vs. Morphine) Abuse Potential Key Findings
AH-7921 μ > κ ~0.5–1× morphine High Binds μ-opioid receptors; associated with fatal intoxications .
U-47700 μ > κ ~7.5× morphine High Trans-isomer shows higher potency; linked to respiratory depression .
This compound Not reported Unknown Unknown Structural similarity suggests possible μ-opioid activity; requires validation.

Mechanistic Notes:

  • AH-7921 and U-47700 act as full μ-opioid agonists, with U-47700’s trans-isomer exhibiting higher potency due to optimal stereochemistry .
  • The ethoxy group in the target compound may reduce receptor affinity compared to dimethylamino substituents, which enhance ionic interactions with opioid receptors .

Physicochemical and Metabolic Properties

Compound logP (Predicted) Metabolic Pathways Half-Life (HLM) Key Metabolites
AH-7921 ~3.5 CYP3A4/5 hydroxylation, N-demethylation 2.1 hours Hydroxylated cyclohexyl, demethylated derivatives .
U-47700 ~3.8 CYP3A4 oxidation 1.8 hours N-Oxides, hydroxylated metabolites .
This compound ~3.0 O-Deethylation, glucuronidation Not reported Predicted: 3,4-dichlorobenzoic acid, 2-hydroxyphenyl derivatives.

Metabolic Stability :

  • Ethoxy groups are prone to O-deethylation, forming polar metabolites that may limit CNS activity .
  • AH-7921’s dimethylamino group undergoes demethylation, producing toxic intermediates linked to hepatotoxicity .

Toxicity and Regulatory Status

Compound Acute Toxicity (LD₅₀) Regulatory Status Clinical Concerns
AH-7921 12 mg/kg (mice) Schedule I (UN, USA) Fatal respiratory depression .
U-47700 5 mg/kg (mice) Schedule I (USA) Multi-drug fatalities .
This compound Not reported Not controlled Unknown; structural analogs suggest opioid risks.

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